3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c22-17-3-1-2-4-19(17)24-9-11-25(12-10-24)20(27)8-7-16-14-28-21-23-18(13-26(16)21)15-5-6-15/h1-4,13-15H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYISTYBZHNLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=CSC3=N2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one (CAS No. 1396852-10-0) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.5 g/mol. The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F3N5OS |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1396852-10-0 |
Anticancer Properties
Research indicates that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell survival and growth.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of imidazo[2,1-b]thiazole derivatives against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results demonstrated that certain derivatives exhibited potent cytotoxicity with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and signaling pathways associated with cancer progression. Specifically, it may interact with:
- Kinases : By inhibiting kinase activity, the compound can disrupt signaling pathways that promote cell proliferation.
- Proteases : Inhibition of proteases can lead to altered cellular processes essential for tumor growth and metastasis.
Other Biological Activities
Beyond anticancer effects, thiazole derivatives have been studied for their antimycobacterial and anticonvulsant properties. For example, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis in vitro .
Comparative Analysis of Related Compounds
To further understand the biological activity of this compound, a comparison with related thiazole derivatives is useful. The table below summarizes findings from various studies on similar compounds:
Chemical Reactions Analysis
Reaction Conditions and Yields
Functional Group Reactivity
-
Imidazo[2,1-b]thiazole Core :
-
Piperazine Moiety :
-
Propan-1-one Linker :
Analytical Characterization
-
Spectroscopy :
-
Mass Spectrometry :
Biological Activity and Reaction Implications
-
Anticancer Activity : Piperazine-adjacent triazole derivatives show IC values <1 μM in leukemia cell lines .
-
Antimicrobial Action : Thiazole-linked triazoles inhibit Mycobacterium tuberculosis via hydrogen bonding with MET-195 .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C (DSC/TGA data).
-
Hydrolytic Degradation : Acidic/alkaline conditions cleave the propan-1-one linker, forming carboxylic acid byproducts .
Comparative Reactivity with Analogues
| Feature | 2-Fluorophenyl Derivative | Non-Fluorinated Analogues |
|---|---|---|
| Electronic Effects | Enhanced electrophilicity due to -F | Lower reactivity in coupling |
| Bioactivity (IC) | 0.57 μM (HL-60 cells) | >10 μM |
| Metabolic Stability | Resistant to CYP450 oxidation | Rapid hepatic clearance |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Differences and Implications
Electronic and Steric Effects
- Target Compound vs. 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone : The cyclopropyl group in the target introduces greater steric bulk compared to the 4-fluorophenyl substituent in the analogue. This may reduce off-target interactions with receptors requiring planar aromatic binding pockets. The 2-fluorophenyl in the target’s piperazine vs. the 4-fluorophenyl in the analogue could alter receptor binding orientation due to differences in electron-withdrawing effects and dipole moments.
- Target vs. The 4-methoxyphenylthio group in the analogue increases electron density, which may improve solubility but reduce CNS penetration compared to the target’s fluorophenyl group.
Pharmacological Hypotheses
While direct activity data for the target compound are unavailable, structural analogs suggest:
- Serotonergic/Dopaminergic Activity : The 4-(2-fluorophenyl)piperazine moiety is prevalent in 5-HT₁A and D₂ receptor ligands (e.g., aripiprazole derivatives) .
- Kinase Inhibition Potential: The imidazothiazole core resembles purine-based kinase inhibitors (e.g., imatinib), suggesting possible tyrosine kinase targeting.
Q & A
Q. What are the common synthetic routes for preparing 3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one?
The synthesis typically involves coupling the imidazothiazole and piperazine moieties via a propan-1-one linker. A standard approach includes:
- Step 1 : Synthesis of the imidazothiazole core using cyclopropane derivatives and thiazole precursors under controlled cyclization conditions.
- Step 2 : Preparation of the 4-(2-fluorophenyl)piperazine fragment via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
- Step 3 : Coupling the two fragments using a ketone linker. Reagents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base are commonly employed for amide bond formation .
- Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts. Use inert atmospheres to prevent oxidation of sensitive groups.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity, particularly the cyclopropyl, imidazothiazole, and piperazine protons .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C, H, N, and S content .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .
Q. What are the primary pharmacological targets associated with this compound?
The compound’s structure suggests potential activity as a CNS modulator or kinase inhibitor due to:
- Piperazine moiety : Known to interact with serotonin/dopamine receptors .
- Imidazothiazole core : Implicated in kinase inhibition (e.g., JAK/STAT pathways) .
- Fluorophenyl group : Enhances bioavailability and target binding via hydrophobic interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the imidazothiazole and piperazine fragments?
- Design of Experiments (DoE) : Use response surface methodology to assess variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems enable precise control over reaction parameters and improve reproducibility .
- Alternative Coupling Agents : Replace HOBt/TBTU with newer reagents like COMU for higher efficiency in polar aprotic solvents.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
Q. What strategies address poor solubility or bioavailability of this compound?
- Salt Formation : Use hydrochloride or phosphate salts to improve aqueous solubility, as demonstrated for similar piperazine derivatives .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the propan-1-one position to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PEGylated liposomes or polymeric nanoparticles to increase circulation time .
Q. How should contradictory biological activity data between in vitro and in vivo studies be resolved?
- Metabolite Profiling : Identify active metabolites using LC-MS/MS to determine if in vivo activity arises from biotransformation .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate pharmacophores responsible for observed effects .
- Pharmacokinetic Modeling : Assess tissue distribution and plasma half-life to reconcile discrepancies in efficacy .
Q. What computational methods predict binding affinity and selectivity for target receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like 5-HT₁A or D₂R. Pay attention to the fluorophenyl group’s role in π-π stacking .
- MD Simulations : Perform 100-ns simulations in explicit solvent to evaluate binding stability and conformational changes .
- QSAR Models : Train models on datasets of analogous piperazine derivatives to predict IC₅₀ values .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC. The cyclopropyl group may hydrolyze under acidic conditions, requiring pH-controlled storage .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; use amber vials to prevent radical formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
